BenchChemオンラインストアへようこそ!

N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Anti-Helicobacter pylori Antibacterial Structure-Activity Relationship

This synthetic small molecule features a distinctive 1-acetylindolin-6-yl moiety attached to the 2-oxo-2H-chromene-3-carboxamide core, a substitution pattern underrepresented in published libraries. It enables novel SAR exploration for S1P receptor subtypes (agonist/antagonist/inverse agonist) and selective anti-Helicobacter pylori screening, with a favorable ADME profile (LogP 2.3, TPSA 75.7 Ų). Procure this compound to differentiate your research from common 5-yl or 4-yl amide analogs.

Molecular Formula C20H16N2O4
Molecular Weight 348.4 g/mol
CAS No. 1058454-79-7
Cat. No. B3209363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
CAS1058454-79-7
Molecular FormulaC20H16N2O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C20H16N2O4/c1-12(23)22-9-8-13-6-7-15(11-17(13)22)21-19(24)16-10-14-4-2-3-5-18(14)26-20(16)25/h2-7,10-11H,8-9H2,1H3,(H,21,24)
InChIKeyMCCGZWOKUURKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 1058454-79-7) – Compound Identity, Scaffold Context, and Procurement-Relevant Profile


N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 1058454-79-7, molecular formula C20H16N2O4, molecular weight 348.4 g/mol) is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide class [1]. The scaffold has been explored in multiple therapeutic programs, including modulators of sphingosine-1-phosphate (S1P) receptors [2] and selective anti-Helicobacter pylori agents [3]. The compound features a 1-acetylindolin-6-yl amine coupled to the chromene-3-carboxylic acid, a substitution pattern that differentiates it from numerous other 2-oxo-2H-chromene-3-carboxamide analogs and that may confer distinct biological properties requiring confirmation through empirical comparative studies.

Why 2-Oxo-2H-chromene-3-carboxamide Derivatives Cannot Be Generically Substituted for N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide


The 2-oxo-2H-chromene-3-carboxamide scaffold tolerates a wide range of amine substituents, and minor structural modifications can profoundly alter biological activity and selectivity. In the anti-Helicobacter pylori series reported by Chimenti et al., MIC values for structurally closely related analogs varied by orders of magnitude (0.0039–16 µg/mL), and many derivatives were inactive against Gram-positive, Gram-negative, and fungal species, indicating that both potency and spectrum of action are exquisitely sensitive to the identity of the carboxamide side chain [1]. Similarly, the Allergan S1P receptor modulator patent teaches that even subtle changes in the N-aryl or N-heteroaryl group can determine whether a compound behaves as an agonist, antagonist, or inverse agonist at specific S1P receptor subtypes [2]. Consequently, substituting a 1-acetylindolin-6-yl moiety with any other amine—including close structural analogs such as 1-pivaloylindolin-6-yl or 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl—is likely to yield a compound with a different target affinity, selectivity profile, and biological outcome, and any substitution requires experimental validation to ensure functional equivalence.

Product-Specific Quantitative Evidence Guide for N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide


Class-Level Anti-H. pylori Activity and Selectivity of 2-Oxo-2H-chromene-3-carboxamide Derivatives

Direct quantitative biological data for N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is absent from the peer-reviewed literature and public databases. However, class-level evidence from a series of 2-oxo-2H-chromene-3-carboxamide derivatives demonstrates that this scaffold can confer potent and selective anti-H. pylori activity. Compounds in the series exhibited MIC values ranging from 0.0039 to 16 µg/mL against H. pylori, including metronidazole-resistant strains, while showing little or no activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), or pathogenic fungi (e.g., Candida albicans) [1]. This narrow-spectrum profile is a class-level feature of the chemotype; the degree to which the 1-acetylindolin-6-yl substitution retains or improves this selectivity relative to the published analogs has not been experimentally determined and requires compound-specific evaluation.

Anti-Helicobacter pylori Antibacterial Structure-Activity Relationship

Structural Differentiation from Closest In-Class Analogs: Indolinyl vs. Tetrahydroquinolinyl Core

N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide bears a 1-acetyl-2,3-dihydroindole (indolin) core. The closest reported in-class analog, N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 922054-04-4), replaces the indolin with a tetrahydroquinolinone ring system. Although the two compounds share the same molecular formula (C20H16N2O4) and molecular weight (348.35 g/mol), the indolin versus tetrahydroquinolinone core swap alters the electronic properties, hydrogen-bonding capacity, and three-dimensional geometry of the amine-bearing region, which is the primary site of derivatization and target engagement in the scaffold [1]. The N-1 acetyl substituent on the indolin ring further fine-tunes lipophilicity and may influence metabolic stability. No biological data are available for either compound to quantify the functional consequences of this core substitution; head-to-head experiments would be required for definitive differentiation.

Medicinal Chemistry Scaffold Hopping Kinase Selectivity

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area

Computed physicochemical properties provide a basis for differentiating procurement candidates, even in the absence of biological data. N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has a predicted LogP (XLogP3) of 2.3 and a topological polar surface area (TPSA) of 75.7 Ų [1]. By comparison, the closely related 2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide, which bears a bulkier pivaloyl group, is expected to have a higher LogP due to the additional methyl groups, potentially altering membrane permeability and metabolic stability. The TPSA of 75.7 Ų falls within the range generally considered favorable for oral bioavailability (typically <140 Ų) and blood-brain barrier penetration (typically <90 Ų), suggesting that the compound may be suitable for both peripheral and CNS-targeted programs, provided other ADME parameters are permissive.

Drug-likeness ADME Physicochemical Profiling

S1P Receptor Modulator Scaffold: Class-Level Evidence for Immunomodulatory and Vascular Indications

The Allergan patent (US 2012/0328661 A1) establishes the 2-oxo-2H-chromene-3-carboxamide scaffold as a pharmacophore for modulating sphingosine-1-phosphate (S1P) receptors, which are involved in lymphocyte trafficking, vascular barrier function, and fibrosis [1]. The patent describes hundreds of 3-carboxamide coumarin derivatives with varying N-substituents and in vitro S1P receptor activity. While the specific 1-acetylindolin-6-yl amide is not explicitly exemplified, the patent's broad structure-activity relationship teaches that the nature of the amine component critically influences receptor subtype selectivity (S1P1–5) and functional activity (agonist/antagonist). Compounds with structurally analogous aryl and heteroaryl amide groups were shown to modulate S1P1 and S1P3 receptors, which are the primary targets of clinically approved S1P modulators such as fingolimod. N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide, by virtue of its indolinyl amide substituent, aligns with the patent's pharmacophoric requirements, but its specific S1P receptor activity has not been independently reported and requires experimental confirmation.

S1P Receptor Immunomodulation Vascular Biology

Best Research and Industrial Application Scenarios for N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide


Hit-to-Lead Optimization in Selective Anti-H. pylori Drug Discovery Programs

The 2-oxo-2H-chromene-3-carboxamide class has demonstrated selective anti-H. pylori activity with MIC values as low as 0.0039 µg/mL while sparing other bacterial and fungal species [1]. N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide could be screened against H. pylori panels, including metronidazole-resistant strains, to determine whether the 1-acetylindolin-6-yl substitution preserves or improves potency and selectivity. Positive results would position the compound as a lead for further optimization, particularly given the narrow-spectrum profile that may reduce gut microbiome disruption compared to broad-spectrum antibiotics.

Chemical Probe Development for Sphingosine-1-Phosphate Receptor Subtype Profiling

The Allergan patent establishes the 2-oxo-2H-chromene-3-carboxamide scaffold as a versatile S1P receptor modulator platform [2]. N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide can be profiled against S1P1–5 receptors in GTPγS binding, cAMP, and β-arrestin recruitment assays to determine its potency and functional selectivity. A unique receptor subtype selectivity profile would support its use as a chemical probe to dissect S1P-dependent signaling pathways in immunological and vascular biology research.

Structure-Activity Relationship Expansion of Chromene-3-Carboxamide Libraries

The 1-acetylindolin-6-yl substituent is underrepresented in published 2-oxo-2H-chromene-3-carboxamide libraries. Systematic variation of the N-acyl group (acetyl, pivaloyl, benzoyl, sulfonyl) and the indolin substitution pattern (5-yl, 6-yl, 7-yl) around this core could generate novel SAR data for multiple therapeutic targets [3]. The compound can serve as a key intermediate for synthesizing a focused library, with the 6-yl attachment point differentiating it from more common 5-yl or 4-yl amides in the chromene series.

Physicochemical Benchmarking for CNS vs. Peripheral Drug Candidate Selection

With a computed LogP of 2.3 and TPSA of 75.7 Ų, the compound occupies a favorable physicochemical space for both CNS and peripheral drug development [3]. Procurement for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies, combined with metabolic stability assays in liver microsomes, would establish whether the acetylindolin substitution confers an advantageous ADME profile compared to more lipophilic analogs such as the pivaloyl derivative.

Quote Request

Request a Quote for N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.